molecular formula C10H12ClNO2 B13998106 4-Chloro-2-(morpholin-4-yl)phenol CAS No. 41536-45-2

4-Chloro-2-(morpholin-4-yl)phenol

Cat. No.: B13998106
CAS No.: 41536-45-2
M. Wt: 213.66 g/mol
InChI Key: XIQFBYIWPKINKS-UHFFFAOYSA-N
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Description

4-Chloro-2-(morpholin-4-yl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a morpholine ring. This compound is of interest due to its unique chemical structure, which combines the properties of both phenolic and morpholine groups, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(morpholin-4-yl)phenol typically involves the reaction of 4-chlorophenol with morpholine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of morpholine. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(morpholin-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the phenolic or morpholine groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Chloro-2-(morpholin-4-yl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(morpholin-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the morpholine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(morpholin-4-yl)aniline: Similar structure but with an aniline group instead of a phenol.

    4-Chloro-2-(morpholin-4-yl)benzoic acid: Contains a carboxylic acid group instead of a phenol.

    4-Chloro-2-(morpholin-4-yl)benzaldehyde: Features an aldehyde group in place of the phenol.

Uniqueness

4-Chloro-2-(morpholin-4-yl)phenol is unique due to the presence of both a phenolic hydroxyl group and a morpholine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

41536-45-2

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-chloro-2-morpholin-4-ylphenol

InChI

InChI=1S/C10H12ClNO2/c11-8-1-2-10(13)9(7-8)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2

InChI Key

XIQFBYIWPKINKS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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